3,3-bis(4-fluorophenyl)propanoic Acid

Catalog No.
S3183688
CAS No.
342-75-6
M.F
C15H12F2O2
M. Wt
262.256
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-bis(4-fluorophenyl)propanoic Acid

CAS Number

342-75-6

Product Name

3,3-bis(4-fluorophenyl)propanoic Acid

IUPAC Name

3,3-bis(4-fluorophenyl)propanoic acid

Molecular Formula

C15H12F2O2

Molecular Weight

262.256

InChI

InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)

InChI Key

KIAWGXRQLBWNEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F

Solubility

not available

Synthesis of 2-oxopiperazine guanidine analog

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .

Comprehensive and Detailed Summary of the Application: “3,3-bis(4-fluorophenyl)propanoic Acid” is used in the synthesis of a 2-oxopiperazine guanidine analog . This compound could potentially have applications in medicinal chemistry, given the biological activity of guanidine derivatives.

Thorough Summary of the Results or Outcomes Obtained: The outcome of this process is the successful synthesis of the 2-oxopiperazine guanidine analog .

3,3-bis(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H12F2O2C_{15}H_{12}F_{2}O_{2}. It consists of a propanoic acid backbone with two 4-fluorophenyl groups attached at the third carbon. This structural arrangement contributes to its unique chemical properties, including enhanced stability and potential biological activity due to the presence of fluorine atoms, which are known to influence electronic properties and lipophilicity.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule.

The specific products formed from these reactions depend on the reagents and conditions used.

Research indicates that 3,3-bis(4-fluorophenyl)propanoic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural similarity to other compounds that target peroxisome proliferator-activated receptors suggests it may also possess agonistic properties toward these receptors, which are involved in metabolic regulation and inflammation.

Synthetic Routes

The synthesis of 3,3-bis(4-fluorophenyl)propanoic acid typically involves:

  • Reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide.
  • Hydrolysis of the resulting intermediate followed by decarboxylation to yield the final product.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. This often involves bulk chemicals and controlled reaction conditions to maximize yield and purity. Common reagents include hexane, dimethyl malonate, sodium chloride, and diethyl ether.

3,3-bis(4-fluorophenyl)propanoic acid finds applications in various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate.
  • Industry: It is utilized in producing specialty chemicals and materials with unique properties.

Studies involving 3,3-bis(4-fluorophenyl)propanoic acid have focused on its interactions with biological macromolecules. The presence of fluorine enhances its binding affinity and stability, making it a valuable candidate for drug design targeting specific enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 3,3-bis(4-fluorophenyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-(4-fluorophenyl)propanoic acidOne fluorophenyl groupExhibits potent triple-acting peroxisome proliferator-activated receptor agonist profile.
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochlorideAmino group additionPotentially enhanced biological activity due to amino functionality.
4-Fluoro-2-methylbenzoic acidMethyl group additionDifferent bioactivity profile due to methyl substitution on the aromatic ring.
4-FluoroanilineAmino group on a fluorinated aromatic ringUsed extensively in dye synthesis; different reactivity patterns compared to propanoic acids.

The uniqueness of 3,3-bis(4-fluorophenyl)propanoic acid lies in its dual fluorinated phenyl groups that enhance its stability and potential biological activity compared to similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry research.

XLogP3

3.3

Dates

Modify: 2023-08-18

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